molecular formula C20H17I3NNaO3 B14715976 3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt CAS No. 21761-90-0

3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt

Cat. No.: B14715976
CAS No.: 21761-90-0
M. Wt: 723.1 g/mol
InChI Key: RJIHXOGEXSJTJY-UHFFFAOYSA-M
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Description

3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt is a complex organic compound that features a piperidine ring, a triiodophenyl group, and a phenylpropionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Halogen substitution reactions can occur, particularly involving the iodine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted phenylpropionic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-(2-Oxopiperidino)-2,4,6-triiodophenyl)-2-phenylpropionic acid sodium salt involves its interaction with specific molecular targets:

Properties

CAS No.

21761-90-0

Molecular Formula

C20H17I3NNaO3

Molecular Weight

723.1 g/mol

IUPAC Name

sodium;2-phenyl-3-[2,4,6-triiodo-3-(2-oxopiperidin-1-yl)phenyl]propanoate

InChI

InChI=1S/C20H18I3NO3.Na/c21-15-11-16(22)19(24-9-5-4-8-17(24)25)18(23)14(15)10-13(20(26)27)12-6-2-1-3-7-12;/h1-3,6-7,11,13H,4-5,8-10H2,(H,26,27);/q;+1/p-1

InChI Key

RJIHXOGEXSJTJY-UHFFFAOYSA-M

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C=C(C(=C2I)CC(C3=CC=CC=C3)C(=O)[O-])I)I.[Na+]

Origin of Product

United States

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